molecular formula C10H12F2N2 B2537235 1-(2,5-Difluorophenyl)piperazine CAS No. 255893-33-5

1-(2,5-Difluorophenyl)piperazine

Cat. No. B2537235
CAS RN: 255893-33-5
M. Wt: 198.217
InChI Key: SWQMPOXIMTYXHI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)piperazine is a derivative of piperazine featuring a phenyl ring with two fluorine atoms at the 2 and 5 positions. Piperazine derivatives are known for their biological activities and are often used as pharmaceutical intermediates. The presence of fluorine atoms can significantly influence the chemical and physical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, and substitution reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved by reacting 2,6-dichloro-nitrobenzene with piperazine, followed by a series of reactions including acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method involves the Ullmann reaction, which directly combines anhydrous piperazine with 2,3-dichloro-bromobenzene, yielding a better quality product at a total yield of 53.3% . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 1-(2,5-Difluorophenyl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered piperazine ring, which can adopt different conformations such as chair or boat. In the case of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), the piperazinedium ring adopts a chair conformation . This information is relevant as the conformation of the piperazine ring in 1-(2,5-Difluorophenyl)piperazine could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including those involving their nitrogen atoms. For example, the tetrachloridocuprate anions and piperazine-1,4-dium cations in a related compound are held together via N-H…Cl and C-H…Cl interactions, forming a 1-D hybrid chain . These interactions are indicative of the potential reactivity of the nitrogen atoms in the piperazine ring of 1-(2,5-Difluorophenyl)piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms, as in 1-(2,5-Difluorophenyl)piperazine, is likely to affect the compound's lipophilicity, stability, and potential to form hydrogen bonds. The magnetic properties of these compounds can also be of interest, as moderate antiferromagnetic interactions have been observed in a related piperazine-based compound . These properties are crucial for understanding the behavior of 1-(2,5-Difluorophenyl)piperazine in various environments, including biological systems.

Scientific Research Applications

Piperazine Derivatives in Pharmacological Research

Piperazine derivatives, including molecules structurally similar to 1-(2,5-Difluorophenyl)piperazine, have been extensively studied for their pharmacological effects. For example, 1-(m-Chlorophenyl)piperazine (CPP), a potent inhibitor of serotonin binding in rat brains, demonstrates properties consistent with serotonin receptor agonism, suggesting potential applications in understanding and treating neurological disorders (Fuller et al., 1981).

Antifungal Activity of Piperazine Derivatives

Piperazine derivatives have shown significant antifungal activity against various fungal cultures. For instance, certain compounds featuring the piperazine moiety have demonstrated strong antifungal properties comparable to or better than established antifungals like itraconazole and fluconazole (Upadhayaya et al., 2004).

Synthesis and Chemical Studies

Research has also focused on the synthesis of piperazine derivatives. Studies detailing the synthesis of various piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, provide insights into the methods and efficiencies of producing these compounds, which is critical for their application in pharmaceuticals (Quan, 2006).

Piperazine Derivatives in Anticancer Research

The incorporation of piperazine moieties into various molecules has been explored for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, indicating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

Piperazine Derivatives in Neurological Applications

Numerous piperazine derivatives have been studied for their central pharmacological activities, particularly involving monoamine pathways. These studies suggest applications for piperazine derivatives as therapeutic agents in treating neurological disorders like depression, anxiety, and psychosis (Brito et al., 2018).

Mechanism of Action

Piperazine, a class of compounds to which “1-(2,5-Difluorophenyl)piperazine” belongs, is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,5-difluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMPOXIMTYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 2,5-difluoroaniline (2.58 g, 20 mmol) and bis(2-chloroethyl)amine hydrochloride (3.96 g, 22 mmol) in butanol (10 mL) was heated at reflux for 24 hours. The mixture was cooled to room temperature, sodium carbonate (2.33 g, 22 mmol) was added, and the mixture was heated again at reflux. After 2 days, the mixture was cooled to room temperature, hexane (15 mL) and 3 N NaOH (25 mL) were added, and the resulting layers were separated. The aqueous layer was extracted with chloroform (3×25 mL) and the combined organic fractions were flashed over a column of silica gel. The silica gel was further eluted with a gradient of chloroform to chloroform/methanol (4:1). The solvent was removed from the combined fractions with Rf=0.14 [silica gel, chloroform/methanol (4:1)], giving the title compound as a yellow oil (0.606 g, 3.1 mmol, 15%). ESI-MS m/z 199 (MH+).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
15%

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